GCPII Substrate Affinity: NAAG vs. β-NAAG & Folates
In cloned human GCPII competition experiments, NAAG was the most potent α-peptide substrate tested, with an IC₅₀ of 26 nM. By comparison, β-NAAG—a non-hydrolyzable structural analog—inhibited NAAG hydrolysis with an IC₅₀ of 201 nM, representing a 7.7-fold lower affinity than the native substrate [1]. Folate derivatives and certain γ-glutamyl peptides displayed IC₅₀ values in the low nanomolar range, comparable to but not exceeding NAAG affinity [1]. Independent kinetic characterization confirmed a GCPII Km of 73 nM and Vmax of 35 pmol/(mg protein·min) for NAAG in transfected PC3 cell membrane fractions [1], and a Km of 130 nM with kcat = 4 s⁻¹ (kcat/Km = 3×10⁷ M⁻¹s⁻¹) using human recombinant GCPII [2].
| Evidence Dimension | GCPII substrate/inhibitor affinity |
|---|---|
| Target Compound Data | NAAG IC₅₀ = 26 nM (competition); Km = 73 nM (PC3 membranes); Km = 130 nM (recombinant hGCPII) |
| Comparator Or Baseline | β-NAAG IC₅₀ = 201 nM (7.7× lower); folate derivatives IC₅₀ in low nM range (comparable); PMPA IC₅₀ = 98 pM |
| Quantified Difference | NAAG affinity exceeds β-NAAG by 7.7-fold (26 vs. 201 nM) |
| Conditions | Cloned human GCPII expressed in PC3 cells; competition binding with radiolabeled NAAG (2.5 nM); membrane fraction activity assays |
Why This Matters
Researchers requiring a bona fide GCPII substrate for enzymatic activity assays must select NAAG over β-NAAG (which is an inhibitor, not a substrate) and over folate derivatives (which lack the neuropeptide signaling context).
- [1] Luthi-Carter, R., Barczak, A.K., Speno, H., and Coyle, J.T. (1998). Hydrolysis of the neuropeptide N-acetylaspartylglutamate (NAAG) by cloned human glutamate carboxypeptidase II. Brain Research, 795(1–2): 341–348. doi:10.1016/S0006-8993(98)00244-3 View Source
- [2] Rojas, C., Frazier, S.T., Flanary, J., and Slusher, B.S. (2002). Kinetics and inhibition of glutamate carboxypeptidase II using a microplate assay. Analytical Biochemistry, 310(1): 50–54. doi:10.1016/S0003-2697(02)00286-5 View Source
